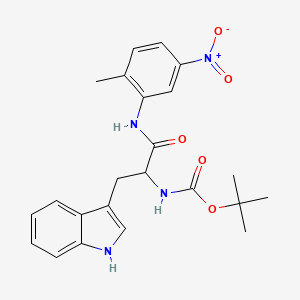
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide, also known as BAY 11-7082, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is commonly used in research laboratories to study the mechanism of action of various biological processes and to develop new treatment strategies for various diseases.
Mecanismo De Acción
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 inhibits the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of κB (IκB) protein. This phosphorylation leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of target genes. By inhibiting the activity of the IKK complex, 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 prevents the degradation of IκB and thereby inhibits the activation of NF-κB.
Biochemical and Physiological Effects
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 in lab experiments is its specificity for inhibiting the IKK complex and the NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. However, one limitation of using 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 is its cytotoxicity at high concentrations, which can affect the viability of cells in culture.
Direcciones Futuras
There are several future directions for the use of 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 in scientific research. One potential application is in the development of new therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 may also have potential as a cancer therapy, either alone or in combination with other treatments. Additionally, further research is needed to better understand the mechanism of action of 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 and its potential side effects.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 involves the reaction of 5-bromo-1-naphthaleneamine and 4-methyl-2-nitrobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The reaction mixture is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 has been extensively used in scientific research to study various biological processes such as inflammation, apoptosis, and cancer. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating the expression of genes that control inflammation, cell proliferation, and cell survival.
Propiedades
IUPAC Name |
5-bromo-N-(4-methyl-2-nitrophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-11-8-9-16(17(10-11)21(23)24)20-18(22)14-6-2-5-13-12(14)4-3-7-15(13)19/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMSQJKMAWBIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methyl-2-nitrophenyl)naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
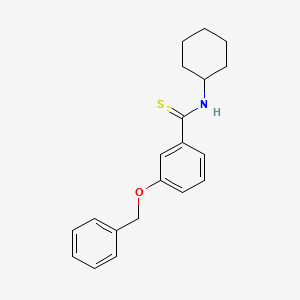
![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
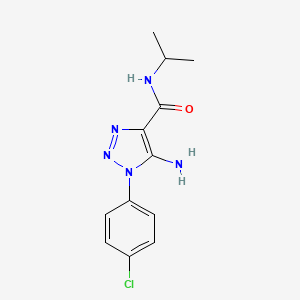
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)

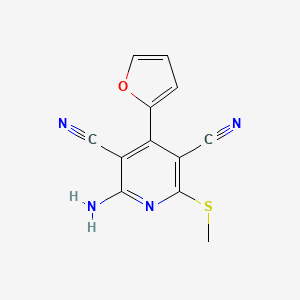
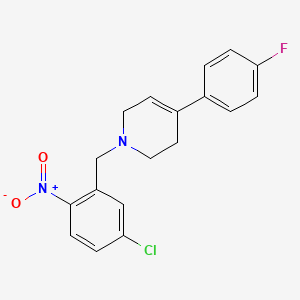
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)
